2-Methoxy-5-phenoxysulfonylbenzoic acid
Description
Properties
Molecular Formula |
C14H12O6S |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
2-methoxy-5-phenoxysulfonylbenzoic acid |
InChI |
InChI=1S/C14H12O6S/c1-19-13-8-7-11(9-12(13)14(15)16)21(17,18)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
InChI Key |
BBESMGHRFHNMTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Sulfonyl vs. Sulfamoyl Groups : The –SO₂CH₃ group in 2-Methoxy-5-(methylsulfonyl)benzoic acid enhances lipophilicity compared to the –SO₂NH₂ group in 2-Methoxy-5-sulfamoylbenzoic acid, influencing membrane permeability in drug candidates .
- Ester Derivatives : Methyl esterification (e.g., Methyl 2-methoxy-5-sulfamoylbenzoate) reduces acidity (pKa ~4.5 vs. ~2.8 for carboxylic acids), improving oral bioavailability .
- Electron-Withdrawing Substituents: Fluorine and chlorine atoms (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) increase electronegativity, altering electronic distribution and enhancing binding to target proteins .
Pharmacological and Industrial Relevance
- 2-Methoxy-5-sulfamoylbenzoic acid : A key intermediate in Sulpiride synthesis, a dopamine D2 antagonist used for schizophrenia and gastroparesis. Impurities like its methyl ester (CAS 33045-52-2) are monitored for quality control .
- 2-Methoxy-5-(methylsulfonyl)benzoic acid : Employed in COX-2 inhibitor development due to its sulfone group’s affinity for enzyme active sites .
- 4-Amino-2-fluoro-5-methoxybenzoic acid: Investigated for antitumor activity, with fluorine enhancing metabolic stability in vivo .
Preparation Methods
Etherification and Sulfonation: Core Reaction Steps
The introduction of methoxy and sulfonyl groups onto a benzoic acid framework typically begins with etherification followed by sulfonation. In Patent CN1884259A , methyl salicylate undergoes etherification with dimethyl sulfate in toluene under basic conditions (NaOH) to yield methyl 2-methoxybenzoate. This step achieves a 78.5% yield under reflux conditions (111–112°C for 8 hours). Subsequent sulfonation using chlorosulfonic acid at 40–50°C introduces a chlorosulfonyl group at the para position relative to the methoxy group, forming methyl 2-methoxy-5-chlorosulfonylbenzoate.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Etherification | Dimethyl sulfate, NaOH, toluene | 111–112°C | 8 h | 78.5% |
| Sulfonation | Chlorosulfonic acid, thionyl chloride | 40–50°C | 8–12 h | 70% (total) |
Comparative Analysis of Sulfonylation Strategies
Direct Sulfonation vs. Multi-Step Functionalization
Patent CN105439915A demonstrates an alternative approach for synthesizing sulfamoyl analogs using sodium aminosulfinate and copper catalysts. While this method achieves high yields (94.5–96.55%), adapting it for phenoxysulfonyl groups would require substituting sodium aminosulfinate with phenol derivatives.
Catalyst and Solvent Impact:
Regioselectivity and Byproduct Formation
The methoxy group’s ortho/para-directing nature ensures sulfonation occurs predominantly at the 5th position. However, competing reactions, such as disulfonation or incomplete substitution, may reduce yields. Patent CN1884259A addresses this by maintaining strict temperature control (5°C during workup) to minimize byproducts.
Challenges in Process Optimization
Q & A
Q. How do structural modifications at the methoxy position influence solubility and bioavailability?
- Methodological Answer : Introduce substituents (e.g., fluorine at position 3) via Suzuki coupling to study steric/electronic effects. LogD measurements (octanol/water partition) and Caco-2 cell permeability assays link structural changes to absorption. Molecular dynamics simulations predict solvation free energy differences .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?
- Methodological Answer : Reproduce experiments under identical conditions (solvent grade, temperature). Use dynamic light scattering (DLS) to detect aggregation. Solubility parameters (Hansen solubility parameters) are calculated to rationalize discrepancies. Compare results with structurally analogous compounds (e.g., methylsulfonyl vs. phenoxysulfonyl derivatives) .
Q. Why do catalytic yields vary widely in synthetic protocols?
- Methodological Answer : Screen catalysts (e.g., Pd/C vs. Raney Ni) under inert atmospheres to exclude oxidation. Kinetic studies (e.g., reaction profiling via GC-MS) identify rate-limiting steps. Trace metal analysis (ICP-MS) detects catalyst poisoning. Optimize ligand design (e.g., bidentate phosphines) to enhance turnover .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
